1-Benzyl-1H-indol-7-amine
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Overview
Description
1-Benzyl-1H-indol-7-amine is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring, with an amine group at the 7th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indol-7-amine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The benzyl group can be introduced through N-alkylation using benzyl halides in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by N-alkylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring .
Scientific Research Applications
1-Benzyl-1H-indol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indol-7-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Benzyl-1H-indole: Lacks the amine group at the 7th position.
1-Benzyl-2H-indole: Has a different position of the nitrogen atom in the indole ring.
1-Benzyl-1H-indol-3-amine: Has the amine group at the 3rd position instead of the 7th
Uniqueness: 1-Benzyl-1H-indol-7-amine is unique due to the specific positioning of the amine group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-benzylindol-7-amine |
InChI |
InChI=1S/C15H14N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11,16H2 |
InChI Key |
RQEBVBYFKNLCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)N |
Origin of Product |
United States |
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